molecular formula C7H4Br2O B1315430 2,5-Dibromobenzaldehyde CAS No. 74553-29-0

2,5-Dibromobenzaldehyde

Cat. No.: B1315430
CAS No.: 74553-29-0
M. Wt: 263.91 g/mol
InChI Key: BQBXKWGMPUCSQV-UHFFFAOYSA-N
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Description

2,5-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromobenzaldehyde can be synthesized through several methods. One common method involves the bromination of benzaldehyde. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to avoid over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and a solvent like acetic acid. The process is carried out in large reactors where the temperature and bromine addition are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromobenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzaldehyde involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make the compound more reactive towards nucleophiles, facilitating various chemical transformations. The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromobenzaldehyde
  • 2,4-Dibromobenzaldehyde
  • 3,4-Dibromobenzaldehyde

Uniqueness

2,5-Dibromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its isomers .

Biological Activity

2,5-Dibromobenzaldehyde (DBA), a compound with the molecular formula C7H4Br2OC_7H_4Br_2O, is a dibrominated derivative of benzaldehyde. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and organic synthesis.

This compound is characterized by its two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The compound can be synthesized through various methods, often involving bromination of benzaldehyde in the presence of suitable catalysts or reagents. Its synthesis typically yields a white to yellow crystalline solid with a distinctive odor and moderate solubility in organic solvents.

Target Interactions
this compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to form adducts with nucleophiles such as ethane-1,2-diol leads to the production of derivatives like 2-(2,5-dibromo-phenyl)-[1,3]dioxolane. This reactivity underlines its role in biochemical pathways.

Cellular Effects
Research indicates that DBA influences cell signaling pathways and gene expression. It can modulate the activity of various enzymes, thereby impacting metabolic processes within cells. For instance, studies have shown that DBA can alter the levels of specific metabolites by interacting with metabolic enzymes .

Antimicrobial Properties

DBA has been evaluated for its antimicrobial activity against several pathogens. In vitro studies demonstrate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) observed were promising, suggesting potential use as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that DBA can induce apoptosis at higher concentrations. The compound's cytotoxic effects appear to be dose-dependent, with lower concentrations showing less toxicity while higher doses lead to significant cell death .

Concentration (µM) Cell Viability (%)
0100
1090
5065
10040
20015

Toxicological Profile

While DBA shows potential therapeutic benefits, it also poses risks at elevated concentrations. Toxicological assessments indicate that exposure can lead to skin and eye irritation, as well as respiratory issues. Safety data sheets recommend handling DBA with care due to its irritant properties .

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences highlighted the effectiveness of DBA against resistant bacterial strains. The compound was tested against clinical isolates, demonstrating a broad spectrum of activity .
  • Cytotoxicity in Cancer Research : Another research effort focused on DBA's effects on human cancer cell lines. Results indicated that DBA could reduce cell viability significantly in breast cancer cells (MCF-7) at concentrations above 100 µM, suggesting its potential as an anticancer agent .
  • Biotransformation Studies : Investigations into the metabolic pathways involving DBA revealed that it is a metabolite of ambroxol, a medication used for respiratory conditions. This biotransformation is crucial for understanding its pharmacokinetics and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dibromobenzaldehyde, and how do reaction conditions influence yield?

  • This compound is typically synthesized via bromination of benzaldehyde derivatives or through cross-coupling reactions. For example, it has been used as a precursor in the synthesis of indeno-pyridine derivatives via condensation reactions with active methylene compounds, achieving yields around 22% under optimized column chromatography conditions (eluent: n-hexane to ethyl acetate gradient) . Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. How can researchers confirm the structural integrity of this compound experimentally?

  • Key techniques include:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra for characteristic aldehyde proton signals (~10 ppm) and aromatic proton splitting patterns due to bromine substituents .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., FAB-MS: [M+H]+^+ at 467.1 for derivatives) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 84–88°C for related dibromobenzaldehydes) with literature data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow spill management guidelines: isolate the area, use inert absorbents, and dispose of waste via certified hazardous waste services . Note that brominated aldehydes may release toxic fumes (e.g., HBr) under decomposition.

Advanced Research Questions

Q. How can researchers optimize the low yield (~22%) observed in this compound-mediated heterocyclic syntheses?

  • Strategies include:

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
  • Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for condensation reactions.
  • Purification refinement : Use preparative HPLC or recrystallization instead of standard column chromatography to improve recovery .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • The electron-withdrawing bromine groups meta to the aldehyde activate the aromatic ring for NAS by stabilizing the transition state. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots may further elucidate substituent effects .

Q. How does the instability of this compound in aqueous environments affect experimental design?

  • The aldehyde group is prone to oxidation or hydration. Solutions should be prepared in anhydrous solvents (e.g., THF, DCM) and stored under inert gas. For aqueous-phase reactions, stabilize the compound using protective groups (e.g., acetal formation) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound derivatives?

  • Perform differential scanning calorimetry (DSC) to accurately determine melting ranges. Cross-validate purity via HPLC (>97% purity thresholds) and compare results with independent datasets (e.g., NIST or PubChem entries) .

Properties

IUPAC Name

2,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBXKWGMPUCSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543266
Record name 2,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74553-29-0
Record name 2,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,5-Dibromobenzaldehyde

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